molecular formula C11H13BrN2O4 B2564675 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide CAS No. 2377920-25-5

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide

Cat. No.: B2564675
CAS No.: 2377920-25-5
M. Wt: 317.139
InChI Key: ZTCRCFJKDFEDDX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide is an organic compound that features a bromine atom, a nitro group, and an isopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide typically involves the reaction of 2-bromo-4-nitrophenol with isopropylamine and acetic anhydride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient production.

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction reactions: The nitro group can be reduced to an amine group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(2-methoxy-4-nitrophenoxy)-N-isopropylacetamide.

    Reduction: 2-(2-Amino-4-nitrophenoxy)-N-isopropylacetamide.

    Hydrolysis: 2-(2-Bromo-4-nitrophenoxy)acetic acid and isopropylamine.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the isopropylacetamide moiety.

    2-(2-Bromo-4-nitrophenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of the amide.

    2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide: Similar structure but with a cyclopropyl group instead of the isopropyl group.

Uniqueness

2-(2-Bromo-4-nitrophenoxy)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the isopropylacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications in research and industry.

Properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-7(2)13-11(15)6-18-10-4-3-8(14(16)17)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCRCFJKDFEDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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